2-((3,4-Dimethoxyphenyl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Description
This compound features a tetrahydropyrrolo[1,2-a]pyrazine core fused with two aromatic substituents: a 3,4-dimethoxyphenylsulfonyl group and a 3,4,5-trimethoxyphenyl group. Such structural features are common in bioactive molecules targeting enzymes or receptors with aromatic binding pockets.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)sulfonyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O7S/c1-29-19-9-8-17(15-20(19)30-2)34(27,28)26-12-11-25-10-6-7-18(25)23(26)16-13-21(31-3)24(33-5)22(14-16)32-4/h6-10,13-15,23H,11-12H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUCVVHWOYULYCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCN3C=CC=C3C2C4=CC(=C(C(=C4)OC)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3,4-Dimethoxyphenyl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity based on recent research findings.
Chemical Structure and Properties
The compound consists of a tetrahydropyrrolo[1,2-a]pyrazine core substituted with two methoxyphenyl groups and a sulfonyl moiety. Its molecular formula is .
Biological Activities
Research has indicated that this compound exhibits various biological activities, including:
- Anticancer Activity : Preliminary studies have shown that the compound can inhibit the proliferation of several cancer cell lines. It acts through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains and fungi, suggesting its potential as an antimicrobial agent.
- Enzyme Inhibition : It has been identified as an inhibitor of specific kinases involved in cancer progression.
Anticancer Activity
A study evaluated the cytotoxic effects of the compound on human tumor cell lines. The results indicated that it significantly inhibited cell growth with an IC50 value in the nanomolar range. The mechanism was linked to the induction of apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.
| Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 50 | Apoptosis induction |
| MCF-7 (Breast) | 30 | Cell cycle arrest |
| HeLa (Cervical) | 25 | Caspase activation |
Antimicrobial Activity
In vitro tests showed that the compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. It was also effective against fungal strains such as Candida albicans.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Candida albicans | 64 µg/mL |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may inhibit key signaling pathways involved in cell proliferation and survival.
- PI3K/Akt Pathway : Inhibition of this pathway has been linked to reduced tumor growth.
- Microtubule Disruption : Similar to known anti-tubulin agents, it may disrupt microtubule dynamics leading to cell cycle arrest.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The following table summarizes key structural and functional differences between the target compound and analogous derivatives:
Key Findings from Comparative Studies
Role of Sulfonyl Groups: The sulfonyl group in the target compound and ’s analog is critical for hydrogen bonding and electrostatic interactions, which are absent in the non-sulfonyl derivative (). This may influence target selectivity and potency in enzymatic inhibition .
Methoxy Substitutents :
- The 3,4,5-trimethoxyphenyl group in the target compound increases lipophilicity and steric bulk compared to simpler methoxy-substituted analogs. This could enhance membrane permeability or binding to hydrophobic pockets in proteins .
Stereochemical Influence :
- AS-3201 () highlights the importance of stereochemistry, where the (R)-enantiomer exhibits 10-fold higher aldose reductase inhibition than the (S)-form. If the target compound has chiral centers, its activity may similarly depend on stereochemistry .
Core Modifications: Spiro-fused derivatives (e.g., AS-3201) demonstrate significantly enhanced bioactivity compared to non-fused cores, suggesting that structural rigidity or additional ring systems can optimize binding .
Alkyl vs.
Research Implications and Gaps
- Synthesis : The target compound’s synthesis likely involves sulfonylation of the pyrrolo-pyrazine core, as seen in ’s methodology .
- Further Studies : Comparative pharmacokinetic and pharmacodynamic studies are needed to evaluate the impact of methoxy and sulfonyl groups on bioavailability, metabolism, and target engagement.
Q & A
Q. What are the typical synthetic routes for this compound, and how are key intermediates purified?
The synthesis involves multi-step reactions, often starting with nucleophilic substitution or cyclocondensation. For example, sulfonyl groups can be introduced via sulfonation of aryl precursors under controlled pH and temperature. Intermediates like tetrahydropyrrolo-pyrazine cores are synthesized using Grignard reagents (e.g., alkyl/aryl-MgX) in anhydrous THF at 0°C to room temperature, followed by quenching with NaOH and extraction with ether . Purification typically employs silica gel column chromatography with gradients of hexane/ethyl acetate (7:1 to 3:1), achieving yields of 55–81% .
Q. How is structural characterization performed using spectroscopic methods?
Key techniques include:
- 1H/13C NMR : Assign methoxy (δ ~3.8–4.0 ppm) and sulfonyl-attached aromatic protons (δ ~7.5–8.5 ppm). Coupling patterns distinguish tetrahydropyrrolo-pyrazine ring protons .
- IR : Confirm sulfonyl (S=O stretch at ~1350–1150 cm⁻¹) and methoxy groups (C-O at ~1250 cm⁻¹) .
- HRMS : Validate molecular weight (e.g., [M+H]+ calculated vs. observed with <2 ppm error) .
Q. What solvents and catalysts optimize its synthesis?
Polar aprotic solvents (THF, DMF) enhance solubility of intermediates. Catalysts like p-toluenesulfonic acid (p-TsOH) facilitate dehydrative cyclization, while molecular sieves absorb byproducts (e.g., H2O) to shift equilibrium . Reaction temperatures are critical—low temps (0°C) prevent side reactions during Grignard additions .
Q. How do methoxy groups influence physical properties?
Methoxy substituents increase lipophilicity (logP) and steric bulk, affecting solubility in polar solvents. For example, 3,4,5-trimethoxyphenyl groups may reduce aqueous solubility by ~20% compared to non-substituted analogs, necessitating DMSO for biological assays .
Q. What are the stability considerations for this compound?
The sulfonyl group enhances stability against hydrolysis, but methoxy-substituted aromatics are sensitive to strong acids/bases. Storage at –20°C under inert atmosphere (N2/Ar) in amber vials is recommended to prevent photodegradation .
Advanced Research Questions
Q. How can contradictions in spectroscopic data during structural elucidation be resolved?
Discrepancies between theoretical and observed NMR peaks (e.g., unexpected splitting) may arise from conformational flexibility or crystal packing. Use VT-NMR (variable temperature) to assess dynamic effects or compare with X-ray crystallography data (e.g., C–C bond lengths ±0.003 Å) to validate stereochemistry . For ambiguous MS/MS fragments, isotopic labeling (e.g., 13C-methoxy) can trace fragmentation pathways .
Q. What strategies improve regioselectivity during sulfonyl group installation?
Directed ortho-metalation (DoM) using directing groups (e.g., methoxy) or transition-metal catalysis (Pd-mediated C–H activation) can enhance sulfonation at specific aryl positions. Computational modeling (DFT) predicts activation energies for competing pathways, guiding reagent selection (e.g., SO2Cl2 vs. sulfonyl chlorides) .
Q. How do electronic effects of substituents impact reactivity in derivatization?
Electron-donating methoxy groups deactivate aryl rings toward electrophilic substitution but enhance nucleophilic aromatic substitution (NAS) at electron-deficient positions. For example, the 3,4-dimethoxyphenylsulfonyl moiety directs NAS to the para position of the trimethoxyphenyl ring, confirmed by Hammett σ+ correlations .
Q. What role does X-ray crystallography play in confirming 3D structure?
Single-crystal X-ray analysis resolves bond angles (e.g., N–S–C angles ~104°) and non-covalent interactions (e.g., π-π stacking between aromatic rings). Data-to-parameter ratios >15 and R-factors <0.05 ensure accuracy, as seen in related sulfonyl-pyrrolo structures .
Q. What computational methods predict molecular interactions with biological targets?
Molecular docking (AutoDock Vina) and MD simulations (AMBER) model binding to targets like tubulin (relevant for anticancer activity). QSAR studies correlate substituent electronic parameters (Hammett σ) with bioactivity, guiding rational design of analogs with improved IC50 values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
